Sos1-IN-16

SOS1 inhibitor KRAS signaling chemical probe

Sos1-IN-16, also designated Comp 54, is a small-molecule inhibitor targeting the Son of Sevenless 1 (SOS1) protein, a key guanine nucleotide exchange factor (GEF) responsible for activating KRAS by facilitating the exchange of GDP for GTP. It is a selective inhibitor of SOS1 with a reported biochemical IC50 of 7.2 nM.

Molecular Formula C30H31F3N4O3
Molecular Weight 552.6 g/mol
Cat. No. B15611802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSos1-IN-16
Molecular FormulaC30H31F3N4O3
Molecular Weight552.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H31F3N4O3/c1-17(22-7-6-8-24(28(22)31)30(32,33)16-38)34-29-23-14-20(9-11-25(23)35-18(2)36-29)19-10-12-26(40-5)21(13-19)15-27(39)37(3)4/h6-14,17,38H,15-16H2,1-5H3,(H,34,35,36)/t17-/m1/s1
InChIKeyDQSVSGIAKXFJQY-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sos1-IN-16: A Selective SOS1 Inhibitor for KRAS-Driven Cancer Research and Procurement Considerations


Sos1-IN-16, also designated Comp 54, is a small-molecule inhibitor targeting the Son of Sevenless 1 (SOS1) protein, a key guanine nucleotide exchange factor (GEF) responsible for activating KRAS by facilitating the exchange of GDP for GTP [1]. It is a selective inhibitor of SOS1 with a reported biochemical IC50 of 7.2 nM [1]. The compound, with a molecular formula of C30H31F3N4O3 and a molecular weight of 552.59 g/mol , has been identified as a chemical probe suitable for preclinical oncology research [1]. It also demonstrates inhibitory activity against CYP3A4 (IC50 = 8.9 µM) when testosterone is used as a substrate, a property relevant for evaluating potential drug-drug interactions [1].

Why Sos1-IN-16 Cannot Be Interchangeably Substituted by Other SOS1 Inhibitors: A Procurement Perspective


Despite sharing a nominal target class, SOS1 inhibitors exhibit substantial divergence in their molecular pharmacology profiles, including potency against SOS1, off-target activity profiles (e.g., CYP450 enzymes, SOS2, EGFR), oral bioavailability, and blood-brain barrier penetrance [1]. Sos1-IN-16, with an IC50 of 7.2 nM against SOS1, occupies a distinct potency niche that is intermediate among its closest analogs (e.g., SOS1-IN-14 at 3.9 nM, BAY-293 at 21 nM) [2][3]. More critically, its unique CYP3A4 inhibitory profile (IC50 = 8.9 µM) may confer a different risk profile for drug-drug interactions compared to compounds with alternative cytochrome P450 inhibition patterns [2]. Therefore, substituting Sos1-IN-16 with another 'SOS1 inhibitor' in a defined experimental system without rigorous validation risks introducing uncharacterized variables in both on-target efficacy and off-target biology, potentially confounding experimental outcomes and complicating preclinical development decisions [1].

Sos1-IN-16 Quantitative Differentiation: Head-to-Head Potency and Selectivity Evidence


Sos1-IN-16 SOS1 Inhibitory Potency: Benchmarking Against Lead Chemical Probes

Sos1-IN-16 inhibits SOS1 with a biochemical IC50 of 7.2 nM, demonstrating high potency [1]. This value is 2.9-fold more potent than the widely used chemical probe BAY-293 (IC50 = 21 nM), but is 1.8-fold less potent than the lead-optimized candidate SOS1-IN-14 (IC50 = 3.9 nM) [2]. This places Sos1-IN-16 as a potent, mid-range tool compound suitable for investigations where the ultra-high potency of clinical candidates is not required or where a different scaffold may offer distinct physicochemical advantages.

SOS1 inhibitor KRAS signaling chemical probe oncology

Sos1-IN-16 CYP3A4 Inhibition: Implications for Drug-Drug Interaction Risk Assessment

Sos1-IN-16 exhibits inhibitory activity against CYP3A4 with an IC50 of 8.9 µM when using testosterone as a substrate [1]. This is a distinct attribute that differentiates it from other SOS1 inhibitors. For instance, SOS1-IN-14, a more potent analog, exhibits a different CYP inhibition profile, with reported IC50s of 2.5 µM, 6.5 µM, 43.3 µM, and 54.3 µM for CYP2D6, CYP2C9, CYP2C8, and CYP3A4, respectively, suggesting a varied risk profile for drug-drug interactions (DDI) . The specific CYP3A4 liability of Sos1-IN-16 is a critical parameter for researchers planning in vivo combination studies or evaluating lead-like properties.

CYP3A4 inhibition drug-drug interaction ADME-Tox SOS1 inhibitor

Structural and Physicochemical Differentiation: Molecular Scaffold and Property Space

Sos1-IN-16 (C30H31F3N4O3, MW = 552.59 g/mol) possesses a distinct molecular scaffold compared to other leading SOS1 inhibitors . This structural divergence is fundamental, as it governs the compound's unique combination of properties, including its specific potency, selectivity, and pharmacokinetic behavior. While direct, quantitative head-to-head data on its full selectivity panel (e.g., vs. SOS2, EGFR) is not publicly available, the class of SOS1 inhibitors is known to exhibit variable selectivity profiles [1]. The distinct chemical structure of Sos1-IN-16 implies a unique selectivity fingerprint that may offer advantages in certain biological contexts compared to other, more characterized compounds like BI-3406 or MRTX0902, which are reported to have high selectivity over SOS2 [2][3].

chemical scaffold physicochemical properties medicinal chemistry SOS1 inhibitor

Sos1-IN-16: Optimal Research and Preclinical Application Scenarios Based on Empirical Evidence


Mechanistic Studies of KRAS Signaling Where High Potency is Required but In Vivo ADME is Less Critical

With an IC50 of 7.2 nM, Sos1-IN-16 is highly suitable for acute cellular and biochemical assays where robust SOS1 inhibition is required to dissect KRAS-dependent signaling pathways [1]. It provides a more potent alternative to BAY-293 (IC50 = 21 nM) for achieving maximal target engagement in vitro, yet is a distinct chemical matter from ultra-potent leads like SOS1-IN-14 (IC50 = 3.9 nM), which may be subject to greater intellectual property restrictions or more complex synthesis [2]. Researchers focusing on early-stage target validation or pathway interrogation in cell culture models will find Sos1-IN-16 a powerful and accessible tool.

In Vitro Drug-Drug Interaction (DDI) Assessment and CYP3A4 Liability Profiling

The documented inhibitory activity of Sos1-IN-16 against CYP3A4 (IC50 = 8.9 µM) makes it a valuable compound for studies aimed at understanding and predicting drug-drug interactions (DDI) for SOS1-targeting agents [1]. This property distinguishes it from compounds like SOS1-IN-14, which has a much weaker CYP3A4 inhibition (IC50 = 54.3 µM) . In vitro DDI assays using Sos1-IN-16 can provide critical safety pharmacology data early in a discovery program, informing medicinal chemistry efforts to dial out this liability or anticipate potential complications in combination regimens.

Chemical Biology Research Focused on Novel SOS1 Inhibitor Scaffolds

The unique chemical structure of Sos1-IN-16 offers a differentiated starting point for chemical biology and medicinal chemistry campaigns . Its distinct scaffold may circumvent existing intellectual property covering more advanced chemical series like those of BI-3406, MRTX0902, or SOS1-IN-14 [2][3][4]. This makes Sos1-IN-16 an attractive option for academic groups and biotech companies aiming to develop novel, proprietary SOS1 inhibitors or explore alternative chemical space for improved selectivity, pharmacokinetics, or safety margins. It serves as a high-quality chemical probe for exploring structure-activity relationships (SAR) around a less crowded chemotype.

Use as a Control Compound in Profiling Panels for Next-Generation SOS1 Inhibitors

Given its defined potency (IC50 = 7.2 nM) and unique structure, Sos1-IN-16 can serve as a valuable benchmark or control compound in selectivity and activity panels designed to characterize novel SOS1 inhibitors [1]. By including Sos1-IN-16 alongside established reference compounds like BAY-293 and BI-3406, researchers can contextualize the performance of their own lead compounds across multiple dimensions—potency, selectivity, and CYP inhibition—in a single, comparative experiment, thereby increasing the rigor and interpretability of their data.

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